Remifentanil oxalate
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Overview
Description
Remifentanil oxalate is a potent, ultra-short-acting synthetic opioid analgesic. It is primarily used during surgery to relieve pain and as an adjunct to anesthesia. This compound is known for its rapid onset and quick recovery time, making it an ideal choice for procedures requiring precise control over analgesia and sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of remifentanil oxalate typically involves the derivatization of piperidone. The primary synthetic pathway starts from commercially available N-benzylpiperidin-4-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Remifentanil oxalate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The ester linkage in this compound is particularly susceptible to hydrolysis by non-specific tissue and plasma esterases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For instance, hydrolysis reactions often require acidic or basic conditions, while oxidation reactions may involve agents like hydrogen peroxide .
Major Products
The major product formed from the hydrolysis of this compound is remifentanil acid. This metabolite is pharmacologically inactive and is excreted via the kidneys .
Scientific Research Applications
Remifentanil oxalate has a wide range of scientific research applications:
Mechanism of Action
Remifentanil oxalate exerts its effects by binding to μ-opioid receptors in the central nervous system. This binding inhibits the release of excitatory neurotransmitters and alters pain perception. The compound’s rapid onset and short duration of action are due to its quick metabolism by non-specific esterases .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another potent synthetic opioid with a longer duration of action compared to remifentanil oxalate.
Sufentanil: Similar to fentanyl but more potent and with a longer duration of action.
Alfentanil: Shorter acting than fentanyl but longer acting than this compound.
Uniqueness
This compound is unique due to its ultra-short duration of action and rapid metabolism. Unlike other opioids, it is metabolized by non-specific esterases, making it suitable for patients with hepatic or renal impairment .
Properties
Molecular Formula |
C22H30N2O9 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H28N2O5.C2H2O4/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;3-1(4)2(5)6/h5-9H,4,10-15H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ZMGKHCNPWIVLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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